molecular formula C6H13O5P B1584487 Ethyl dimethylphosphonoacetate CAS No. 311-46-6

Ethyl dimethylphosphonoacetate

Cat. No.: B1584487
CAS No.: 311-46-6
M. Wt: 196.14 g/mol
InChI Key: HUNISAHOCCASGM-UHFFFAOYSA-N
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Description

Ethyl dimethylphosphonoacetate is an organic compound with the molecular formula ( \text{C}6\text{H}{13}\text{O}_5\text{P} ). This compound is a colorless to light yellow liquid and is used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl dimethylphosphonoacetate can be synthesized through the reaction of dimethyl phosphite with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the dimethyl phosphite acts as a nucleophile and displaces the bromide ion from ethyl bromoacetate .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl dimethylphosphonoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

EDMPA has been identified as a valuable reactant for synthesizing various pharmaceutical compounds, including:

  • Non-nucleoside inhibitors of HCV polymerase NS5B : These inhibitors are crucial for developing antiviral therapies against Hepatitis C virus (HCV) infections. EDMPA serves as an intermediate in the synthesis of these inhibitors, enhancing their efficacy and selectivity .
  • Neuropeptide Y1 receptor antagonists : These compounds have potential therapeutic applications in treating obesity and anxiety disorders. The use of EDMPA in their synthesis allows for the creation of more effective antagonists .

Organic Synthesis

EDMPA is extensively used in organic synthesis due to its ability to participate in various reactions:

  • Horner-Wadsworth-Emmons (HWE) reactions : EDMPA acts as a reagent in HWE reactions, which are vital for forming carbon-carbon double bonds with high stereoselectivity. This application is particularly useful in synthesizing alkenylcarboxylates .
  • Intramolecular Michael reactions : These reactions benefit from the reactivity of EDMPA, allowing for the formation of complex cyclic structures that are important in drug design .
  • Olefination of peptidyl aldehydes : EDMPA can be used to create stabilized ylides, facilitating the olefination process and leading to the formation of significant peptide derivatives .

Temporary Plugging Agents

In the oil and gas industry, EDMPA can be utilized to prepare temporary plugging agents when combined with hydroxyethylpyrrolidone and ethyl perfluorobutyl ether. These agents are essential for managing fluid flow during drilling operations, particularly in oil-water wells .

Case Study 1: Synthesis of HCV Polymerase Inhibitors

Research demonstrated that EDMPA could effectively be used to synthesize novel non-nucleoside inhibitors targeting HCV polymerase NS5B. The synthesized compounds showed promising antiviral activity in vitro, indicating potential for further development into therapeutic agents .

Case Study 2: Neuropeptide Y Receptor Antagonists

In a study focused on neuropeptide Y1 receptor antagonists, EDMPA was integral in synthesizing derivatives that exhibited high affinity and selectivity for the receptor. These findings suggest that compounds derived from EDMPA could lead to significant advancements in treating metabolic disorders .

Summary Table of Applications

Application AreaSpecific UseReference
Medicinal ChemistryHCV polymerase inhibitors
Neuropeptide Y1 receptor antagonists
Organic SynthesisHorner-Wadsworth-Emmons reactions
Intramolecular Michael reactions
Olefination of peptidyl aldehydes
Oil and Gas IndustryTemporary plugging agents

Mechanism of Action

The mechanism of action of ethyl dimethylphosphonoacetate involves its ability to act as a nucleophile in chemical reactions. It can form stable intermediates with electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Ethyl dimethylphosphonoacetate can be compared with similar compounds such as:

This compound is unique due to its specific ester and phosphonate groups, which provide distinct reactivity and applications in various fields .

Biological Activity

Ethyl dimethylphosphonoacetate (EDMPA), a phosphonate compound, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of EDMPA, including its mechanisms of action, synthesis, and relevant case studies.

EDMPA has the chemical formula C6_6H13_{13}O5_5P and is classified as a phosphonate ester. Its structure includes a dimethylphosphono group attached to an ethyl acetate moiety, which contributes to its lipophilicity and biological activity. The compound is soluble in organic solvents, such as alcohols and ethers, with a melting point of approximately -30°C and a boiling point around 135-140°C .

EDMPA exhibits various biological activities primarily through its interaction with enzymatic pathways and cellular receptors. Notably, it has been studied for its role as a prodrug in enhancing the bioavailability of active compounds. The phosphonate moiety is crucial for its activity against viral polymerases, particularly in the context of antiviral therapy.

Antiviral Activity

Research indicates that EDMPA can serve as a precursor for non-nucleoside inhibitors of hepatitis C virus (HCV) polymerase NS5B. The compound's ability to inhibit viral replication is linked to its structural similarity to natural substrates, allowing it to interfere with viral enzyme function without requiring prior phosphorylation .

Synthesis and Derivatives

The synthesis of EDMPA involves straightforward chemical reactions typically yielding high purity. It can be employed as a reactant in the development of various derivatives aimed at enhancing biological activity. For example, modifications to the ethyl group can lead to compounds that exhibit improved potency against specific targets such as neuropeptide Y1 receptors .

In vitro Studies

In vitro studies have demonstrated that EDMPA exhibits significant inhibitory effects on HIV-1 reverse transcriptase (RT). One study reported an IC50_{50} value of 59 ± 17 μM for a related phosphonate prodrug, indicating moderate antiviral activity . This suggests that EDMPA could be further explored as a scaffold for developing more potent HIV inhibitors.

Animal Models

Animal model studies have also been conducted to assess the efficacy of EDMPA derivatives in treating autoimmune diseases and cancers. For instance, compounds derived from EDMPA have shown promise in preclinical trials targeting histone deacetylases (HDACs), which are implicated in various malignancies and inflammatory conditions .

Summary of Biological Activities

Activity Description
Antiviral Inhibitory effects on HIV-1 RT; potential use against HCV polymerase
HDAC Inhibition Modifications lead to compounds with HDAC inhibitory actions
Autoimmune Disease Treatment Potential applications in treating diseases like rheumatoid arthritis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing ethyl dimethylphosphonoacetate (EDMPA) in academic laboratories?

EDMPA is commonly synthesized via Michaelis-Arbusov reactions or transesterification of phosphonate precursors. For example:

  • Method : Reacting methylbis-(2,2,2-trifluoroethyl)phosphonoacetate with alkaline hydrolysis agents (e.g., NaOH in methanol), followed by acid quenching and purification via column chromatography .
  • Key Conditions : Anhydrous solvents, inert atmosphere, and controlled stoichiometry to avoid side reactions (e.g., hydrolysis of ester groups).
  • Yield Optimization : Adjusting reaction time (2–48 hours) and temperature (25–70°C) significantly impacts product purity and yield .

Q. What analytical techniques are recommended for characterizing EDMPA and its derivatives?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the dimethylphosphono and ethyl ester groups (e.g., δ ~1.3 ppm for CH3_3CH2_2O) .
  • Infrared Spectroscopy (IR) : Key absorption bands at ~1250 cm1^{-1} (P=O) and ~1740 cm1^{-1} (C=O ester) .
  • Microanalysis : Combustion analysis validates elemental composition (C, H, P) with <2% deviation from theoretical values .

Q. How can EDMPA be purified to >95% purity for sensitive reactions?

  • Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (1:3 v/v) for polar impurities .
  • Distillation : Under reduced pressure (e.g., 10 mmHg) to isolate EDMPA (boiling point ~134°C) without thermal decomposition .

Advanced Research Questions

Q. How does EDMPA participate in stereoselective reactions, such as the Wadsworth-Emmons olefination?

EDMPA-derived phosphonate anions enable E-selective alkene formation via reversible oxaphosphetane intermediates. Computational studies (e.g., B3LYP/6-31G^*) show:

  • Transition State (TS) Stability : TStrans_{trans} is 2.2 kcal/mol more stable than TScis_{cis}, favoring E-isomers .
  • Experimental Validation : Reactions with aldehydes (e.g., acetaldehyde) yield E/Z ratios up to 86/14 under optimized conditions (e.g., K2_2CO3_3 in ethanol) .

Table 1 : Stereoselectivity in Wadsworth-Emmons Reactions with EDMPA

SubstrateCatalystSolventE/Z RatioYield (%)Reference
AcetaldehydeK2_2CO3_3Ethanol86/1488
FurfuralK2_2CO3_3Ethanol80/2075

Q. Why does EDMPA fail to polymerize in certain Michael addition systems?

In polyaddition with ethylene glycol diacrylate (EGDA), EDMPA’s low nucleophilicity and steric hindrance from the dimethylphosphono group impede chain propagation.

  • Mitigation Strategy : Elevate reaction temperature (e.g., 70°C in DMF) to enhance reactivity, though yields remain low (~20%) compared to malononitrile-based polymers .

Q. How can researchers resolve contradictions in reaction yields when using EDMPA under varying conditions?

  • Parameter Screening : Systematically test solvents (polar vs. nonpolar), bases (K2_2CO3_3 vs. DBU), and temperatures. For example:
    • In ethanol with K2_2CO3_3, yields reach 88% for alkene synthesis .
    • In DCM with DBU, yields drop due to incomplete deprotonation .
  • Computational Modeling : Use DFT calculations to predict energy barriers for intermediates, guiding experimental optimization .

Q. What role does EDMPA play in synthesizing biologically active compounds?

EDMPA serves as a precursor for α,β-unsaturated esters , which are intermediates in antiviral and anticancer agents. For example:

  • Furylpropenoates : Synthesized from furfural and EDMPA, showing potential in antimicrobial assays .

Q. Data Contradiction Analysis

Q. Conflicting reports on EDMPA’s reactivity in Michael additions: How to interpret discrepancies?

Discrepancies arise from solvent polarity and catalyst selection :

  • High-Polarity Solvents (e.g., DMF): Enhance anion stabilization, improving reactivity .
  • Low-Polarity Solvents (e.g., DCM): Reduce ion-pair dissociation, lowering yields .

Table 2 : EDMPA Reactivity Under Different Conditions

Reaction TypeSolventCatalystTemperatureYield (%)Reference
Alkene SynthesisEthanolK2_2CO3_325°C88
PolymerizationDMFDBU70°C20

Q. Methodological Recommendations

  • Stereochemistry Control : Use computational tools (e.g., Gaussian) to model TS geometries before lab trials .
  • Yield Optimization : Employ high-throughput parallel synthesis systems (HTPSI) for rapid parameter screening .
  • Safety : Handle EDMPA in fume hoods due to volatility (flash point ~98.9°C) and potential phosphonate toxicity .

Properties

IUPAC Name

ethyl 2-dimethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O5P/c1-4-11-6(7)5-12(8,9-2)10-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNISAHOCCASGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185043
Record name Ethyl (dimethoxyphosphinoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311-46-6
Record name Ethyl 2-(dimethoxyphosphinyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (dimethoxyphosphinoyl)acetate
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Record name Ethyl (dimethoxyphosphinoyl)acetate
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Record name Ethyl (dimethoxyphosphinoyl)acetate
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Synthesis routes and methods

Procedure details

An amount of 340.8 g of ethyl chloroacetate was mixed with 496 g of trimethyl phosphite in a reactor fitted with a thermometer, nitrogen inlet and a fractionation column (containing 5 mm Raschig rings as packing) topped with a variable reflux condenser. The reactor was heated to enable slow reflux in the column only followed by a slow increase in the temperature from 110 to 150 degrees C. over 10 hours and maintained at about this temperature. The pressure was reduced to 11 mm Hg and volatile material was removed on heating the reactor slowly from 50 to 140 degrees C. The yield of the pure product obtained was 85%.
Quantity
340.8 g
Type
reactant
Reaction Step One
Quantity
496 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl dimethylphosphonoacetate
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Ethyl dimethylphosphonoacetate
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